4-Formylphenyl cyclohexanecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylphenyl cyclohexanecarboxylate can be synthesized through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-Carboxyphenyl cyclohexanecarboxylate.
Reduction: 4-Hydroxymethylphenyl cyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
4-Formylphenyl cyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Formylphenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclohexanecarboxylate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to nylon-6 and exhibits typical carboxylic acid reactions.
4-Carboxyphenyl cyclohexanecarboxylate: An oxidation product of 4-Formylphenyl cyclohexanecarboxylate.
4-Hydroxymethylphenyl cyclohexanecarboxylate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a formyl group and a cyclohexanecarboxylate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(4-formylphenyl) cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h6-10,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBRDGXEMCBCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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